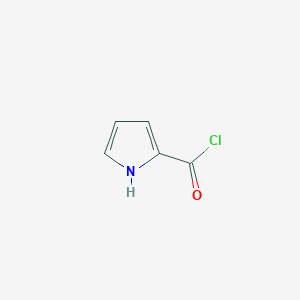

Pyrrole-2-carbonyl chloride

Description

Significance and Research Context within Pyrrole (B145914) Chemistry

Pyrrole-2-carbonyl chloride serves as a crucial building block in organic synthesis, primarily owing to its reactive carbonyl chloride group. This functional group readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of the pyrrole-2-carbonyl moiety into a wide array of molecules. This reactivity makes it an indispensable intermediate in the synthesis of complex organic structures, including pharmaceuticals, agrochemicals, and specialty chemicals.

The pyrrole ring itself is a five-membered aromatic heterocycle that is a core component of many naturally occurring and synthetic bioactive compounds. uni-regensburg.depharmaguideline.comwikipedia.org Consequently, methods for its functionalization are of paramount importance. This compound provides a direct route to C-2 acylated pyrroles, which are precursors to a diverse range of derivatives. Its utility is further highlighted in the preparation of halogen-doped pyrrole building blocks, which are instrumental in the development of novel antibacterial agents. nih.govacs.org For instance, it has been used in the synthesis of analogues of dual bacterial DNA gyrase/topoisomerase IV inhibitors. nih.gov

The significance of this compound also extends to its role in the synthesis of pyrrole-containing ligands and materials. The ability to form stable amide bonds makes it a valuable reagent for modifying polymers and surfaces, as well as for constructing intricate supramolecular assemblies.

Overview of Academic Inquiry and Research Perspectives

Academic research involving this compound is multifaceted, spanning various domains of chemistry and related disciplines. Key areas of investigation include:

Synthetic Methodology: A significant portion of research focuses on optimizing the synthesis of this compound itself and exploring its reactivity with a diverse range of nucleophiles. Researchers continuously seek more efficient and environmentally benign synthetic routes. Alternative acylating agents, such as 2-(trichloroacetyl)pyrroles, have also been investigated for the synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters to avoid the use of the more reactive this compound. researchgate.netsioc-journal.cn

Medicinal Chemistry: The compound is extensively used as a scaffold in the design and synthesis of new therapeutic agents. The pyrrole-2-carboxamide moiety, readily accessible through this compound, is a common feature in molecules targeting a variety of biological targets, including enzymes and receptors. biosynth.com For example, it has been incorporated into potential anticancer agents and inhibitors of bacterial enzymes. researchgate.netmdpi.com

Materials Science: The reactivity of this compound is harnessed to create novel materials with specific properties. This includes the development of pyrrole-based polymers and the surface modification of materials to impart desired functionalities.

Structural and Spectroscopic Studies: Detailed investigations into the structural and electronic properties of this compound and its derivatives are ongoing. uni-regensburg.deresearchgate.net Techniques such as X-ray crystallography and various spectroscopic methods are employed to understand the conformational preferences and intermolecular interactions of these molecules. uni-regensburg.de For instance, studies on 1-Methylthis compound have utilized Surface-Enhanced Raman Scattering (SERS) and Density Functional Theory (DFT) to investigate its adsorption and orientation on metal surfaces. researchgate.net

Table 1: Key Research Areas for this compound

| Research Area | Focus | Key Applications |

| Synthetic Methodology | Optimization of synthesis, exploration of reactivity with nucleophiles. | Development of efficient and green synthetic routes. |

| Medicinal Chemistry | Use as a scaffold for new therapeutic agents. | Design of anticancer agents, antibacterial compounds. researchgate.netmdpi.com |

| Materials Science | Creation of novel pyrrole-based materials. | Development of functional polymers and surface modifications. |

| Structural Studies | Investigation of molecular structure and intermolecular interactions. | Understanding of conformational preferences and electronic properties. uni-regensburg.deresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5(8)4-2-1-3-7-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGNNBCWQOIVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279546 | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-82-7 | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole-2-carbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2E2Q75PV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Pyrrole 2 Carbonyl Chloride

Established Carboxylic Acid Conversion Pathways

The most conventional and frequently used methods for the synthesis of pyrrole-2-carbonyl chloride involve the direct transformation of pyrrole-2-carboxylic acid. These methods employ standard chlorinating agents to convert the carboxylic acid into the more reactive acyl chloride.

Acyl Halide Formation via Thionyl Chloride Mediated Carboxylic Acid Chlorination

A well-established and effective method for preparing this compound is the reaction of pyrrole-2-carboxylic acid with thionyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is substituted by a chloride ion. A key advantage of this method is that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the purification of the resulting acyl chloride. To mitigate undesirable side reactions and potential decomposition of the pyrrole (B145914) ring, the reaction is typically conducted in an inert solvent like dimethoxyethane or under reflux conditions. The addition of a catalytic quantity of N,N-dimethylformamide (DMF) can accelerate the reaction.

| Reactant | Reagent | Solvent | Conditions | Yield |

| Pyrrole-2-carboxylic acid | Thionyl chloride | Dimethoxyethane | Anhydrous | Moderate |

| Pyrrole-2-carboxylic acid | Thionyl chloride | Not specified | Reflux | Not specified |

Acyl Halide Formation via Oxalyl Chloride Mediated Carboxylic Acid Chlorination

Oxalyl chloride is another highly efficient reagent for the conversion of pyrrole-2-carboxylic acid to this compound. This method is often favored due to its milder reaction conditions and cleaner reaction profile, as the byproducts—carbon dioxide, carbon monoxide, and hydrogen chloride—are all gaseous. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) at room temperature or below. nih.govacs.org Similar to the thionyl chloride method, a catalytic amount of DMF can be employed to facilitate the reaction; however, this can sometimes lead to the formation of unidentified side products. acs.org The mild nature of this approach makes it particularly suitable for substrates that are sensitive to the higher temperatures often required when using thionyl chloride. nih.govacs.org

| Reactant | Reagent | Solvent | Conditions | Yield |

| 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | Oxalyl chloride | Dichloromethane | Room temperature, overnight | Quantitative |

| 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | Oxalyl chloride | Dichloromethane | Room temperature, overnight | Quantitative |

Advanced and Selective Precursor Synthesis

In addition to the direct conversion of the carboxylic acid, more sophisticated synthetic strategies have been developed. These routes may utilize different starting materials or employ regioselective reactions to obtain the desired product.

Regioselective Halogenation of Pyrrole Derivatives

An alternative strategy involves the regioselective functionalization of the pyrrole ring. For instance, a multi-step sequence can be initiated from pyrrole-2-carboxylic acid, involving N-chlorination followed by activation with thionyl chloride to form the acyl chloride. vulcanchem.com Another approach is the Vilsmeier-Haack formylation of pyrrole to produce pyrrole-2-carboxaldehyde, which can then be oxidized to the carboxylic acid and subsequently chlorinated. nih.gov Furthermore, halogenation of substituted pyrrole-2-carboxylates at specific positions, followed by conversion to the acyl chloride, allows for the synthesis of specifically functionalized this compound derivatives. nih.gov The synthesis of 5-substituted pyrrole-2-carboxaldehydes can also be achieved through bromine-lithium exchange of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives, which serve as formal equivalents of 5-lithiopyrrole-2-carboxaldehyde. cdnsciencepub.com

Utilization of Trichloroacetylpyrroles as Acylating Agents

A notable advanced method employs 2-trichloroacetylpyrrole as a precursor. acs.orgresearchgate.net This intermediate can be synthesized via the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride. orgsyn.org 2-Trichloroacetylpyrrole can then be used as an acylating agent in the synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters, avoiding the need for the more reactive this compound. researchgate.net This approach is advantageous as it circumvents the direct handling of the potentially unstable pyrrole-2-carboxylic acid under harsh chlorinating conditions. acs.orgresearchgate.net

Optimization of Synthetic Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts.

The selection of an anhydrous, inert solvent is crucial to prevent the hydrolysis of the acyl chloride product. Dichloromethane is a commonly used solvent for this purpose. nih.govacs.org Careful control of the reaction temperature is also essential. While elevated temperatures can increase the reaction rate, they may also lead to the decomposition of the sensitive pyrrole ring. For instance, when using oxalyl chloride, the reaction is often performed at room temperature. nih.govacs.org

The stoichiometry of the reagents is another critical factor. While an excess of the chlorinating agent is often used to drive the reaction to completion, a large excess can lead to unwanted side reactions and complicate purification. The use of a catalytic amount of DMF can accelerate the reaction, but in some cases, it has been observed to result in the formation of significant amounts of unidentified side products. acs.org Therefore, careful consideration of all reaction parameters is necessary to achieve the desired outcome.

| Parameter | Optimization Strategy | Rationale |

| Solvent | Use of anhydrous, inert solvents like dichloromethane. nih.govacs.org | Prevents hydrolysis of the acyl chloride product. |

| Temperature | Maintain controlled temperatures (e.g., room temperature for oxalyl chloride reactions). nih.govacs.org | Minimizes decomposition of the pyrrole ring. |

| Reagents | Use of mild chlorinating agents like oxalyl chloride. nih.govacs.org | Allows for cleaner reactions and is suitable for sensitive substrates. |

| Catalysis | Cautious use of catalysts like DMF, as they can sometimes lead to side products. acs.org | To accelerate the reaction rate under milder conditions. |

Influence of Solvent Systems and Ancillary Reagents on Reaction Outcomes

The choice of solvent and the presence of ancillary reagents can significantly impact the synthesis of this compound. The solvent's primary role is to provide a medium for the reaction, but its properties can influence reaction rates and product purity.

Solvent Systems:

Dichloromethane (DCM): A frequently used solvent, particularly in reactions with oxalyl chloride. nih.gov Its non-polar nature facilitates easier separation and purification of the final product.

Dimethoxyethane (DME): Often used in conjunction with thionyl chloride. It is crucial that the DME is dry and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.

Acetonitrile and Toluene: These solvents are also viable options, with studies showing that solvent-free conditions can sometimes lead to the highest yields in related acylation reactions. google.comresearchgate.net

Anhydrous Diethyl Ether: Used in the synthesis of the intermediate 2-pyrrolyl trichloromethyl ketone from pyrrole and trichloroacetyl chloride. orgsyn.org

Ancillary Reagents:

Triethylamine (B128534) (TEA): A common base added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction with thionyl chloride.

Pyridine (B92270): Can be used as a base, for example, in reactions involving phenyl chloroformate to form carbamates from the corresponding aminophenyl pyrrole precursor. mdpi.com

N,N-Dimethylformamide (DMF): While sometimes used as a catalyst with oxalyl chloride, it has been noted to cause the formation of a significant amount of unidentified side products in the synthesis of some substituted pyrrole-2-carbonyl chlorides. nih.gov In other contexts, like the synthesis of pyrrole-2-carbonitriles, DMF is used in molar excess. google.com

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands in various transition metal-catalyzed reactions, valued for their strong electron-donating properties and the stability they impart to metal complexes. scripps.edu While not directly used in the primary synthesis of this compound, their role in ancillary reactions highlights the importance of such reagents in modern synthetic chemistry. scripps.edud-nb.info

Table 2: Impact of Solvents and Ancillary Reagents

| Reagent/Solvent | Role | Reaction Context | Observed Effect |

|---|---|---|---|

| Dichloromethane | Solvent | Synthesis with oxalyl chloride | Facilitates product separation and purification. nih.gov |

| Dimethoxyethane | Solvent | Synthesis with thionyl chloride | Requires anhydrous conditions to prevent product hydrolysis. |

| Triethylamine | Base | Neutralization of HCl byproduct | Prevents side reactions and improves yield. |

| N,N-Dimethylformamide | Catalyst/Reagent | Synthesis with oxalyl chloride; synthesis of pyrrole-2-carbonitriles | Can lead to side products in some acyl chloride preparations; used in excess in nitrile synthesis. nih.govgoogle.com |

Strategies for Product Purification and Isolation

The purification of this compound is critical due to its reactivity, particularly its sensitivity to moisture.

Common Purification Techniques:

Concentration under Reduced Pressure: A standard initial step to remove the solvent and any volatile byproducts. For instance, after synthesis using oxalyl chloride in dichloromethane, the resulting clear solution is concentrated under reduced pressure to yield the crude product. nih.gov

Distillation: For some pyrrole derivatives, vacuum distillation is an effective method for purification. google.com However, for the thermally sensitive this compound, this must be done with care.

Crystallization/Recrystallization: This is a common method for purifying solid products. The crude product can be dissolved in a suitable solvent (e.g., hexane) and then cooled to induce crystallization, leaving impurities in the solution. orgsyn.org For example, 2-pyrrolyl trichloromethyl ketone, an intermediate, is crystallized from hexane. orgsyn.org

Aqueous Workup and Extraction: This involves partitioning the reaction mixture between an organic solvent and water. The organic layer containing the product is then washed with solutions like saturated sodium hydrogen carbonate to remove acidic impurities, followed by brine. orgsyn.orgacs.org The organic layer is then dried over an agent like magnesium sulfate (B86663) or sodium sulfate before solvent removal. orgsyn.orgacs.org

Chromatography: While some procedures aim to avoid it due to complexity, column chromatography can be used for purification when other methods are insufficient. orgsyn.org

Filtration: In cases where the reaction produces a solid precipitate, simple filtration can be used to separate the product from the reaction mixture. google.com

It is imperative to store the purified this compound in airtight containers at low temperatures (e.g., 0–6°C) to prevent degradation via hydrolysis.

Chemical Reactivity and Mechanistic Investigations of Pyrrole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions and Derivative Synthesis

The core reactivity of pyrrole-2-carbonyl chloride lies in nucleophilic acyl substitution. The electron-withdrawing carbonyl group, enhanced by the inductive effect of the adjacent chlorine atom, renders the carbonyl carbon highly electrophilic. This facilitates the attack by a wide range of nucleophiles, leading to the substitution of the chloride leaving group. This two-step addition-elimination mechanism is fundamental to the synthesis of a diverse array of pyrrole (B145914) derivatives.

The reaction between this compound and primary or secondary amines is a robust and efficient method for the formation of pyrrole-2-carboxamides. This transformation is central to the synthesis of numerous biologically active compounds, including marine alkaloids like oroidin (B1234803) and synthetic enzyme inhibitors. rsc.org The reaction typically proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. vulcanchem.com

The scope of the amine component is broad, encompassing simple alkylamines, anilines, and complex amino acid esters. sioc-journal.cnnih.gov For instance, the coupling of substituted pyrrole-2-carbonyl chlorides with various amines is a key step in the development of novel bacterial DNA gyrase inhibitors. nih.gov In some syntheses, 2-(trichloroacetyl)pyrrole (B45717) is used as a more stable surrogate for the highly reactive this compound, which reacts with amines to form the same amide bond, releasing chloroform (B151607) as a byproduct. rsc.org

Table 1: Examples of Amide Bond Formation

| This compound Derivative | Amine/Nucleophile | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Fluoro-5-methyl-1H-pyrrole-2-carbonyl chloride | 2-Amino-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylate | Pyridine (B92270), CH₂Cl₂ | Methyl 2-(3-fluoro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylate | nih.gov |

| This compound (generated in situ) | Amino acid methyl esters | Room Temperature | N-(Pyrrole-2-carbonyl)-amino acid methyl esters | sioc-journal.cn |

| 4-Chloro-1H-pyrrole-2-carbonyl chloride | Morpholine-3-carboxylic Acid | DIPEA, DMF, 0°C to RT | 4-(4-Chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid | vulcanchem.com |

| 1-(Phenylsulfonyl)this compound | Ammonium (B1175870) hydroxide | CH₂Cl₂, RT | 2-Carboxamido-1-(phenylsulfonyl)pyrrole | N/A |

This compound readily reacts with alcohols and thiols to produce the corresponding esters and thioesters, respectively. The high reactivity of the acyl chloride facilitates these transformations, often without the need for a catalyst, although a base is typically added to scavenge the HCl produced.

Esterification with various alcohols provides access to a wide range of pyrrole-2-carboxylic acid esters. While direct procedures using the acyl chloride are common, alternative methods, such as reacting 2-(trichloroacetyl)pyrrole with an alcohol, also yield the desired ester product efficiently. This versatility allows for the synthesis of virtually any desired ester derivative.

Thioesterification, the reaction with thiols (mercaptans), proceeds via a similar mechanism to yield S-thioesters. These compounds are valuable intermediates in their own right. For example, pyrrole-derived thioesters are precursors in the synthesis of more complex heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives. dergipark.org.tr The reaction of this compound with a thiol in the presence of a base provides a direct route to these sulfur-containing analogues.

The utility of this compound extends beyond amides and esters. As a highly reactive acylating agent, it can be converted into a wide spectrum of carboxylic acid derivatives through nucleophilic acyl substitution.

Anhydrides: Reaction with a carboxylate salt (the conjugate base of a carboxylic acid) leads to the formation of a mixed or symmetrical anhydride.

Acid Hydrolysis: Reaction with water, often an undesirable side reaction during storage or handling, leads to the hydrolysis of the acyl chloride back to pyrrole-2-carboxylic acid. This reaction underscores the compound's moisture sensitivity and the need for anhydrous reaction conditions.

Hydrazides: Reaction with hydrazine (B178648) or its derivatives yields carbohydrazides, which are important precursors for synthesizing other heterocyclic compounds like triazoles. dergipark.org.tr

The general order of reactivity for these substitution reactions depends on the nucleophilicity of the attacking species and the stability of the resulting product. The high electrophilicity of the carbonyl carbon in this compound ensures that it is an effective precursor for a multitude of pyrrole-based structures.

Redox Chemistry and Functional Group Interconversions

Beyond substitution reactions, the carbonyl group of this compound can undergo redox transformations, allowing for its conversion into other important functional groups like aldehydes and alcohols.

The reduction of this compound can be controlled to yield either the corresponding aldehyde or the primary alcohol.

The partial reduction of an acyl chloride to an aldehyde is a classic transformation known as the Rosenmund reduction . wikipedia.orgbyjus.com This reaction involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgjuniperpublishers.com The barium sulfate support has a low surface area, which helps to moderate the catalyst's activity. byjus.com A catalyst poison, such as quinoline (B57606) or thiourea, is added to further deactivate the catalyst, preventing the subsequent reduction of the newly formed aldehyde to an alcohol. wikipedia.orgorganicmystery.com This method provides a direct and selective route to pyrrole-2-carboxaldehyde from the acyl chloride.

Table 2: Reagents for Reduction of this compound

| Target Product | Reagent(s) | Reaction Type | Key Considerations | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxaldehyde | H₂, Pd/BaSO₄, Quinoline/Sulfur | Rosenmund Reduction | Catalyst poison is essential to prevent over-reduction. | wikipedia.orgorganicmystery.com |

| Pyrrole-2-carboxaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Partial Reduction | Typically performed at low temperatures (e.g., -78 °C). | wikipedia.org |

| Pyrrole-2-methanol | Lithium aluminum hydride (LiAlH₄) | Full Reduction | Strong, non-selective reducing agent. Reduces the acyl chloride directly to the alcohol. | |

| Pyrrole-2-methanol | Sodium borohydride (B1222165) (NaBH₄) | Full Reduction | Milder than LiAlH₄, but still capable of reducing the acyl chloride to the alcohol. |

Conversely, complete reduction to the primary alcohol, pyrrole-2-methanol, can be achieved using more powerful reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) will readily reduce the acyl chloride past the aldehyde stage to the corresponding alcohol. Sodium borohydride (NaBH₄), while generally less reactive towards acyl chlorides than LiAlH₄, can also effect this transformation.

The transformation of this compound to pyrrole-2-carboxylic acid is readily accomplished via hydrolysis. This reaction, while formally a nucleophilic acyl substitution with water as the nucleophile, results in a product where the carbonyl carbon is at the same oxidation state (+3) as in the starting material. Therefore, it is not a redox reaction in the traditional sense of changing the oxidation state of the carbon atom.

The hydrolysis is often an unavoidable consequence of exposure to atmospheric moisture but can be performed intentionally by treatment with aqueous acid or base. The stability of the resulting pyrrole-2-carboxylic acid is a subject of further study, as it is known to undergo decarboxylation under certain acidic conditions. researchgate.net However, the direct conversion of the acyl chloride to the carboxylic acid represents a fundamental transformation of this reactive intermediate.

Dimerization and Oligomerization Phenomena

Under certain conditions, this compound and its reactive intermediates can undergo dimerization or oligomerization. As mentioned previously, when this compound is treated with triethylamine in the absence of a trapping agent, a ketene (B1206846) dimer is formed. acs.org This reaction proceeds via the formation of the highly reactive pyrrole-2-ketene, which then dimerizes.

The structure of the dimer is a diketone, which is a common structure for ketene dimers. acs.org The tendency for dimerization is also observed with the related indole-2-carbonyl chloride, which exclusively yields the ketene dimer under similar conditions. acs.org

In a different context, the self-assembly of pyrrole-2-carboxylate anions can lead to the formation of dimers through hydrogen bonding. In the crystalline state, these anions can form inversion dimers via pairs of N-H···O hydrogen bonds. researchgate.net This type of non-covalent dimerization is a key feature in the crystal engineering of pyrrole-based compounds and can influence their solid-state properties. longdom.org The pyrrole N-H group and the carbonyl group are oriented in a way that facilitates the formation of these stable, centrosymmetric dimers. longdom.org

Spectroscopic and Structural Elucidation Techniques for Pyrrole 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of pyrrole-2-carbonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons on the pyrrole (B145914) ring exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the carbonyl chloride group significantly influences the electronic environment of the ring protons, leading to their deshielding.

The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The three protons on the pyrrole ring (H-3, H-4, and H-5) will also resonate in the aromatic region of the spectrum.

Based on the analysis of related pyrrole derivatives, the expected chemical shifts for the ring protons of this compound are as follows:

H-5: Being adjacent to the nitrogen and furthest from the electron-withdrawing group, it is expected to be the most deshielded of the C-H protons on the ring, likely appearing as a multiplet around 7.0-7.2 ppm.

H-3: This proton is adjacent to the carbonyl chloride group and will experience its deshielding effect, resonating at a downfield position, estimated to be around 6.8-7.0 ppm.

H-4: This proton is situated between two other protons and is generally the most shielded of the ring protons, expected to appear as a multiplet in the range of 6.2-6.4 ppm.

The coupling between these adjacent protons (J-coupling) provides further structural confirmation. The expected coupling constants are typically small, in the range of 1.5-4.0 Hz, which is characteristic of five-membered aromatic heterocyclic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 10.0 | br s |

| H-5 | 7.0 - 7.2 | m |

| H-3 | 6.8 - 7.0 | m |

br s = broad singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acid chloride group is highly deshielded and is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the pyrrole ring will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the carbonyl chloride substituent.

C=O: The carbonyl carbon is the most deshielded carbon in the molecule.

C-2: The carbon directly attached to the carbonyl chloride group will be significantly deshielded, with an expected chemical shift around 130-135 ppm.

C-5: This carbon, adjacent to the nitrogen, will also be deshielded, with a predicted resonance in the range of 120-125 ppm.

C-3 and C-4: These carbons are expected to be more shielded compared to C-2 and C-5, with chemical shifts likely falling between 110 and 120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| C-2 | 130 - 135 |

| C-5 | 120 - 125 |

| C-3 | 110 - 120 |

| C-4 | 110 - 120 |

Advanced Two-Dimensional NMR Methodologies (COSY, HMBC, HMQC, DEPT)

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions on the pyrrole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~7.0-7.2 ppm (H-5) would show a correlation to the carbon signal at ~120-125 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of different functional groups. For example, the H-3 and H-5 protons would show correlations to the C-2 carbon, and the H-3 proton would show a correlation to the carbonyl carbon, confirming the position of the carbonyl chloride group.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this compound, the C-3, C-4, and C-5 carbons would appear as positive signals, confirming they are methine carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum of this compound is expected to show several characteristic absorption bands that are indicative of its functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

C=O Stretch: The most intense and characteristic band in the spectrum will be the carbonyl (C=O) stretching vibration of the acid chloride. Due to the high electronegativity of the chlorine atom, this band is expected at a high frequency, typically in the range of 1770-1815 cm⁻¹. For comparison, the related compound 1H-pyrrole-2-carbonyl azide (B81097) shows a strong carbonyl absorption around 1700 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond within the pyrrole ring is expected to appear in the region of 1300-1400 cm⁻¹.

C-H Stretch (aromatic): The C-H stretching vibrations of the pyrrole ring will appear above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region.

C=C Stretch (aromatic): The stretching vibrations of the carbon-carbon double bonds in the pyrrole ring usually give rise to one or more bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium |

| C=O Stretch (Acid Chloride) | 1770 - 1815 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be dominated by vibrations of the pyrrole ring, which are highly polarizable. The symmetric stretching vibrations of the C=C bonds in the ring are expected to give rise to strong Raman signals. The C=O stretching vibration, while very strong in the IR, may be weaker in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to obtain Raman spectra from very small amounts of sample adsorbed on a metal surface (typically silver or gold). SERS could be a valuable tool for studying the orientation and interaction of this compound and its derivatives on surfaces, which is relevant for applications in materials science and sensor technology. The enhancement of the Raman signal in SERS is particularly pronounced for molecules containing heteroatoms like nitrogen, making it well-suited for the study of pyrrole derivatives.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure of molecules. Techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in characterizing the electronic transitions and properties of this compound and its derivatives, particularly those involving conjugated π-systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems and Electronic Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. In this compound, the electronic structure is defined by the conjugation between the π-system of the pyrrole ring and the carbonyl group (C=O).

The UV-Vis spectrum of the parent pyrrole molecule typically exhibits absorption bands attributed to π-π* transitions within the aromatic ring. researchgate.netresearchgate.net For this compound, the presence of the carbonyl group introduces additional electronic transitions and modifies the existing ones. The key transitions expected are:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The conjugation of the carbonyl group with the pyrrole ring extends the π-system, which typically shifts this absorption to a longer wavelength (a bathochromic shift) compared to the unconjugated pyrrole ring. masterorganicchemistry.com

n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. masterorganicchemistry.com

The combination of the pyrrole ring and the acyl chloride group creates an α,β-unsaturated carbonyl-like system, where the electronic properties are influenced by both moieties. libretexts.org The specific λmax values are sensitive to the solvent used for the analysis.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity | Structural Origin |

|---|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | Shorter Wavelength (e.g., 250-290 nm) | High | Conjugated C=C and C=O bonds |

| n → π | n (non-bonding) → π (antibonding) | Longer Wavelength (e.g., >300 nm) | Low | Carbonyl group (C=O) |

Fluorescence Investigations of Substituted Analogues

Fluorescence is the emission of light by a substance that has absorbed light. While the parent this compound is not typically noted for strong fluorescence, its derivatives can be highly fluorescent. The fluorescence properties are critically dependent on the nature and position of substituents on the pyrrole core. nih.gov

Research into fluorescent molecular probes has shown that modifying the substituents on the pyrrole ring is a key strategy for tuning emissive properties. nih.gov Studies on pyrrole-based compounds synthesized from carbonyl-amine reactions show that polymerization can lead to macromolecular pigments with significant fluorescent characteristics. nih.gov The initial formation of 1-alkyl-2-(1'-hydroxyalkyl)pyrroles can lead to dimers and polymers like dipyrrylmethenes and tripyrrin (B1243670) derivatives, which are responsible for the observed fluorescence. nih.gov

In the context of medicinal chemistry, various substituents have been explored on the pyrrole N-1 and C-5 positions to optimize fluorescence for applications such as biological imaging and inhibitor screening. nih.gov

| Substituent Type on Pyrrole Ring | General Effect on Fluorescence | Example Application |

|---|---|---|

| Halogens (e.g., F, Br) | Can modulate fluorescence intensity and wavelength. | Tuning probes for biological targets. nih.gov |

| Aromatic Rings (e.g., Phenyl) | Extends conjugation, often leading to shifts in emission wavelength. | Development of selective enzyme inhibitors. nih.gov |

| Alkyl Chains | Can influence solubility and quantum yield. | Formation of fluorescent pigments. nih.gov |

| Polymerization of Derivatives | Leads to extended conjugated systems with strong fluorescence. | Creation of fluorescent macromolecular materials. nih.gov |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of molecular weight and structure. High-resolution and soft ionization techniques are particularly crucial for the analysis of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS is the definitive method for confirming its molecular formula, C₅H₄ClNO. nih.gov By measuring the mass with high precision (typically to four or more decimal places), the experimental value can be compared to the calculated exact mass, leaving little ambiguity as to the elemental formula.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClNO | PubChem nih.gov |

| Calculated Exact Mass | 128.9981414 Da | Computed by PubChem nih.gov |

| Monoisotopic Mass | 128.9981414 Da | Computed by PubChem nih.gov |

An experimental HRMS result matching this calculated mass within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the identity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution to the gas phase as intact ions, typically by protonation to form [M+H]⁺ ions. nih.govfrontiersin.org This method is well-suited for studying pyrrole derivatives, and the subsequent fragmentation of these ions (tandem MS or MS/MS) reveals structural details. nih.govresearchgate.net

Studies on 2-substituted pyrrole derivatives show that their fragmentation pathways in ESI-MS are significantly influenced by the nature of the substituent at the 2-position. nih.gov For derivatives of this compound (e.g., amides or esters formed by its reaction), the fragmentation of the protonated molecular ion would be expected to follow predictable pathways. Common fragmentation mechanisms for related structures include the loss of small neutral molecules. nih.gov

| Ion | Description | Potential Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | Precursor ion for MS/MS analysis. |

| [M+H - H₂O]⁺ | Loss of water | Common fragmentation for derivatives with hydroxyl groups. nih.gov |

| [M+H - CO]⁺ | Loss of carbon monoxide | Fragmentation involving the carbonyl group. |

| [M+H - Pyrrole]⁺ | Loss of the pyrrole moiety | Cleavage of the bond between the ring and the substituent. nih.gov |

The specific fragmentation pattern serves as a fingerprint for structural confirmation of novel derivatives synthesized from this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

For derivatives of this compound that can be grown as suitable single crystals, this method provides unambiguous structural proof. It is the gold standard for determining absolute stereochemistry in chiral derivatives and for understanding the preferred conformation and intermolecular interactions (such as hydrogen bonding or π-stacking) in the solid state.

| Structural Information Obtained | Significance |

|---|---|

| Molecular Connectivity | Confirms the chemical structure and bonding arrangement. |

| Bond Lengths and Angles | Provides precise geometric parameters of the molecule. |

| Conformation | Reveals the spatial orientation of the carbonyl group relative to the pyrrole ring. |

| Intermolecular Interactions | Shows how molecules pack in the crystal lattice (e.g., hydrogen bonding). |

| Crystal System and Space Group | Defines the symmetry of the crystal (e.g., Monoclinic, P2₁/c). researchgate.net |

Microscopic Techniques for Morphological Characterization

The morphological characterization of "this compound" and its immediate derivatives through microscopic techniques is not extensively documented in publicly available scientific literature. While the broader class of pyrrole-containing compounds has been the subject of various structural and morphological studies, specific data on the crystal morphology, particle size, and surface characteristics of this compound remains scarce.

However, insights into the potential morphological characteristics of its derivatives, such as pyrrole-2-carboxamides and esters, can be inferred from studies on related compounds. Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful tools for elucidating the micro and nanoscale features of crystalline and amorphous solids.

In the realm of polymeric materials derived from pyrrole precursors, SEM and TEM have been instrumental. For example, the investigation of polypyrrole and its composites has revealed diverse morphologies, including granular, fibrous, and film-like structures, depending on the polymerization conditions. While these are polymeric systems, the studies underscore the utility of electron microscopy in understanding the structure-property relationships of pyrrole-based materials.

A comprehensive morphological analysis of this compound and its derivatives would likely involve the following:

Transmission Electron Microscopy (TEM): To observe the internal structure and nanoscale features, including crystal lattice fringes and defects, particularly for nanocrystalline derivatives.

Atomic Force Microscopy (AFM): To map the surface topography with high resolution, providing quantitative data on surface roughness and grain size for thin films or single crystals.

Although specific research findings and data tables for the microscopic morphological characterization of this compound are not available, the established methodologies for related compounds provide a clear framework for how such investigations would be conducted. Future research in this area would be valuable for understanding the solid-state properties of this important class of chemical intermediates.

Strategic Applications in Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Organic Molecule Construction

The pyrrole (B145914) ring is a fundamental scaffold in a vast number of biologically active compounds. Pyrrole-2-carbonyl chloride provides a reliable and efficient method for introducing this key structural motif. The high electrophilicity of the carbonyl chloride function allows it to readily form stable amide or ester bonds, serving as a molecular linchpin in the assembly of intricate organic structures.

Synthesis of Alkaloids and other Nitrogen Heterocyclic Scaffolds

This compound and its derivatives are instrumental in the total synthesis of various natural products, particularly marine alkaloids. For instance, it is a key precursor for synthesizing the core structure of oroidin (B1234803), a bromopyrrole alkaloid isolated from marine sponges. nih.gov The synthesis involves coupling the pyrrole-2-carbonyl moiety with other heterocyclic fragments, such as 2-aminopyrimidines, to construct the final alkaloid framework.

Beyond alkaloids, the reagent is employed in the construction of other complex nitrogen-containing heterocyclic systems. Research has demonstrated its utility in creating pyrrole-fused aza-bridged structures like indolizines and pyrrolo[1,2-a]pyrazines. mdpi.com In these syntheses, a related precursor, 2-formylpyrrole, is first functionalized and then elaborated into an enaminone, which subsequently undergoes cyclization. mdpi.com The use of the highly reactive this compound provides an alternative, direct route for the acylation step required to build these fused systems. Furthermore, related pyrrole-2,3-diones, which can be synthesized through multi-step pathways involving similar reactive intermediates, are valuable synthons for producing quinoxaline (B1680401) derivatives upon reaction with 1,2-aromatic diamines. acgpubs.org

Preparation of Specialty Chemicals and Agrochemical Precursors

The utility of this compound extends to the industrial synthesis of various fine and specialty chemicals. It is recognized as a versatile intermediate in the production of dyes and unique organic compounds where the pyrrole moiety imparts specific chromophoric or electronic properties. In the field of agriculture, derivatives of this compound, such as 3,5-dichloro-1H-pyrrole-2-carbonyl chloride, are utilized as intermediates in the manufacture of agrochemicals. The pyrrole scaffold is a known toxophore in certain classes of fungicides and insecticides, and the carbonyl chloride handle provides a convenient point for chemical modification to optimize activity, selectivity, and environmental stability.

This compound in Advanced Polymer Chemistry

The field of conductive polymers has been significantly influenced by pyrrole-containing materials. While the parent pyrrole monomer is the most common starting material, this compound offers a strategic tool for creating functionalized monomers and copolymers with tailored properties.

Development of Pyrrole-Derived Monomers for Polymerization Studies

Direct polymerization of this compound is generally not feasible due to the high reactivity of the acyl chloride group, which would interfere with standard polymerization conditions. Instead, its strategic value lies in its use as an acylating agent to synthesize more complex, functionalized monomers. By reacting this compound with molecules containing nucleophilic groups (e.g., hydroxyl or amine groups), the pyrrole unit can be covalently attached to other chemical structures.

This strategy is analogous to methods used with similar acyl chlorides, such as thiophene-2-carbonyl chloride. For example, thiophene-2-carbonyl chloride has been reacted with hydroxyl-terminated resins to create thiophene-functionalized macromonomers. researchgate.net These macromonomers can then be copolymerized with other monomers to produce block copolymers with specific electronic and physical properties. A similar approach using this compound allows for the design of novel pyrrole-containing monomers for subsequent polymerization, enabling the incorporation of the pyrrole unit into a wide range of polymer backbones.

Synthesis and Characterization of Conductive Pyrrole-Based Polymers and Copolymers

Polypyrrole (PPy) is one of the most studied conductive polymers due to its good environmental stability, high conductivity, and straightforward synthesis. researchgate.netresearchgate.net The most common method for its preparation is the chemical oxidative polymerization of pyrrole monomer using an oxidant such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate (APS). researchgate.net This process results in a black, insoluble polymer powder.

The properties of the resulting polypyrrole are highly dependent on the reaction conditions, including the choice of oxidant and its concentration. researchgate.net Characterization of these polymers is typically performed using several analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to confirm the polymer structure, with characteristic peaks for the pyrrole ring stretching and C-H and N-H vibrations. researchgate.netacs.org

Scanning Electron Microscopy (SEM) reveals the morphology of the polymer, which often consists of globular or granular structures and significantly influences the material's conductivity. researchgate.net

Electrical conductivity is measured using methods like the four-probe technique, with reported values for pure PPy often in the range of 1-100 S/cm. researchgate.netresearchgate.net

When a custom monomer derived from this compound is included in such a polymerization (i.e., copolymerization with pyrrole), it becomes incorporated into the polymer chain. This allows for the synthesis of conductive copolymers with modified properties, such as improved solubility, processability, or the introduction of specific functional sites for sensing or further chemical reactions.

Engineering of Novel Pyrrole-Containing Building Blocks for Diverse Chemical Transformations

A key application of this compound is its role as the final, activated form of newly engineered pyrrole building blocks designed for specific synthetic purposes, such as in medicinal chemistry programs. nih.govacs.org The development of analogues for bioactive molecules often requires pyrrole rings with specific substitution patterns, for example, the introduction of halogen atoms to modulate lipophilicity and electronic properties. nih.gov

The synthesis of these custom building blocks often follows a multi-step sequence. For instance, to prepare a halogen-doped pyrrole building block, a commercially available pyrrole ester is first subjected to a specific halogenation reaction. nih.govacs.org An example is the fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using an electrophilic fluorinating agent like Selectfluor. nih.govacs.org The resulting halogenated pyrrole ester is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. nih.govacs.org

The final and crucial step in activating this engineered building block for subsequent coupling reactions (e.g., amide bond formation) is its conversion to the highly reactive acyl chloride. This is typically achieved by treating the pyrrole-2-carboxylic acid derivative with a chlorinating agent such as oxalyl chloride or thionyl chloride. nih.govacs.org The resulting substituted this compound is then a ready-to-use, highly valuable intermediate for constructing target molecules. nih.govacs.org This strategy highlights how the fundamental reactivity of the carbonyl chloride is leveraged to make complex, custom-designed pyrrole scaffolds accessible for diverse chemical transformations.

Exploration in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Pyrrole (B145914) Derivatives

The pyrrole-2-carbonyl chloride scaffold serves as a versatile starting point for the synthesis of a wide range of bioactive compounds, including pyrrole-2-carboxamides and multi-heterocyclic molecules.

Development of Pyrrole-2-carboxamide and Related Bioactive Analogues

The reaction of this compound with various amines readily yields pyrrole-2-carboxamides, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. A notable application of this synthetic strategy is in the development of antibacterial agents, particularly those targeting DNA gyrase.

Halogen-substituted pyrrole-2-carboxamides are integral components of both marine natural products and synthetic anti-infective agents. The amide bond in these target compounds is often formed using this compound or its synthetic equivalent, 2-trichloroacetylpyrrole. For instance, various halogen-doped pyrrole building blocks have been synthesized and subsequently converted into potent nanomolar inhibitors of bacterial DNA gyrase B. This highlights the utility of these chemical motifs in medicinal chemistry for creating analogues of antibacterial hit compounds with improved properties, such as reduced lipophilicity.

The following table summarizes the inhibitory activity of some pyrrole-2-carboxamide derivatives against E. coli DNA gyrase:

| Compound | Modification of Pyrrole Moiety | IC50 (nM) |

| 1 | 3,4-dichloro-5-methyl | < 10 |

| 5 | 3,4-dichloro-5-phthalimidomethyl | < 10 |

| 31 | 3-fluoro-5-methyl | 32 |

| 33 | 4-fluoro-5-methyl | 150 |

These findings underscore the importance of the substitution pattern on the pyrrole ring for potent on-target activity.

Synthesis of Triazole-Based and Other Multi-Heterocyclic Bioactive Molecules

The reactivity of this compound extends to the synthesis of more complex, multi-heterocyclic systems with interesting pharmacological profiles. One such example is the preparation of triazole-containing compounds. A patented method describes the synthesis of 3-Mercapto-4-methyl-5-(pyrrol-2-yl)-1,2,4(4H)-triazole by reacting this compound with N-methylthiosemicarbazide in pyridine (B92270), followed by cyclization. This particular derivative has shown affinity for dopamine-D3-receptors, indicating its potential in the development of treatments for neurological disorders.

Furthermore, this compound has been utilized in the synthesis of other heterocyclic systems, such as N-acyl-1,2-dihydropyridines. These are prepared by reacting pyridine with this compound, followed by reduction with a borohydride (B1222165) reagent. Such intermediates are valuable in the synthesis of a variety of natural products and medicinally important compounds. The exploration of this compound in the construction of diverse heterocyclic scaffolds continues to be an active area of research, with the aim of discovering novel bioactive agents.

Investigation of Molecular Interactions with Biological Targets

Understanding the molecular interactions between small molecules and their biological targets is crucial for rational drug design. Derivatives of this compound have been the subject of numerous studies aimed at elucidating their mechanisms of action and binding modes with various biomolecules.

Enzyme Inhibition Mechanism Studies (e.g., DNA Gyrase, Cyclooxygenase, Lipoxygenase)

DNA Gyrase: As previously mentioned, pyrrole-2-carboxamides derived from this compound are potent inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The inhibitory mechanism of these compounds has been investigated through biochemical assays and structural studies. For example, the antibacterial hit compound 1 (3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide derivative) inhibits Escherichia coli DNA gyrase with an IC50 value of less than 10 nM. Molecular docking studies have suggested that the pyrrole-2-carboxamide moiety binds to the ATP-binding site of the GyrB subunit. The amide linkage forms crucial hydrogen bonds with key amino acid residues and a conserved water molecule within the active site, while the substituted pyrrole ring engages in hydrophobic interactions. This understanding of the binding mode allows for the rational design of more potent and selective inhibitors.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Pyrrole derivatives have also been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory cascade. While the direct use of this compound in the synthesis of these specific inhibitors is not always explicitly detailed, the resulting pyrrole-based structures are analogous to those that can be generated from it. For instance, certain pyrrole derivatives have shown dual inhibitory activity against COX-2 and 5-LOX. The table below presents the inhibitory concentrations for selected pyrrole-cinnamate hybrids:

| Compound | COX-2 IC50 (µM) | LOX IC50 (µM) |

| Hybrid 5 | 0.55 | 30 |

| Hybrid 6 | 7.0 | 27.5 |

Molecular docking studies suggest that these compounds can bind to the active sites of both enzymes, often through a combination of hydrogen bonding and hydrophobic interactions with key residues. The pyrrole core serves as a scaffold to which various substituents can be attached to modulate the inhibitory potency and selectivity.

Molecular Recognition and Binding Studies with Biomolecules (e.g., Proteins, Nucleic Acids)

The pyrrole-2-carboxamide scaffold is a key recognition element for various protein targets. In the case of DNA gyrase inhibitors, the amide group and the pyrrole nitrogen act as hydrogen bond donors, forming specific interactions with the enzyme's active site. Molecular dynamics simulations of pyrrole derivatives with protein targets, such as lysine-specific demethylase 1 (LSD1), have provided insights into the dynamic stability of the ligand-protein complexes and identified key residues crucial for binding.

Beyond protein interactions, pyrrole-containing molecules, particularly pyrrole-imidazole polyamides, are renowned for their ability to bind to the minor groove of DNA with high affinity and sequence specificity. While the synthesis of these complex polyamides is a multi-step process, the fundamental pyrrole-2-carboxamide linkage is a recurring motif. These studies have established rules for base pair recognition, where specific pairings of pyrrole and imidazole (B134444) units can distinguish between different DNA base pairs. This ability to target specific DNA sequences has significant implications for the development of gene-regulatory agents.

Development of Pyrrole-Associated Biosensors and Diagnostic Probes

The inherent chemical properties of the pyrrole ring and its derivatives have been harnessed for the development of biosensors and diagnostic probes. While the direct application of this compound in the synthesis of all such tools is not universally documented, the resulting structures often incorporate the pyrrole-2-carboxamide moiety, highlighting its versatility.

An example of a fluorescent probe derived from a related compound is a dipyrrole carboxamide designed for the selective ratiometric sensing of cyanide ions. This sensor integrates both pyrrole and amide functionalities, which collectively act as hydrogen bond donors to interact with the cyanide anion. This interaction leads to a detectable change in the fluorescence properties of the molecule, allowing for the quantification of cyanide.

Furthermore, the broader class of pyrrole derivatives has been extensively used in the development of electrochemical biosensors. For instance, polypyrrole and its derivatives are favored for their environmental stability and high conductivity. While not directly synthesized from this compound, these applications showcase the potential of the pyrrole scaffold in sensor technology. The development of fluorescent probes based on pyrrole structures for bioimaging is also an active area of research, with applications in detecting specific ions and enzymes within cellular environments.

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

The strategic modification of the this compound scaffold has been a cornerstone in the rational design of novel therapeutic agents. Structure-Activity Relationship (SAR) studies, which systematically alter the chemical structure of a lead compound and evaluate the resulting impact on biological activity, have provided critical insights into the molecular interactions governing the efficacy of these derivatives. These studies are instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

A significant area of investigation has been the development of pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids and a promising target for anti-tuberculosis drugs. nih.gov Rational drug design based on the crystal structure of MmpL3 has led to the synthesis and evaluation of a series of pyrrole-2-carboxamides, revealing key structural determinants for their inhibitory activity. nih.govacs.org

One of the primary findings in the SAR of these MmpL3 inhibitors is the critical role of the hydrogen atoms on both the pyrrole ring and the carboxamide nitrogen. Methylation of the pyrrole nitrogen (see compound 12 in the table below) resulted in a significant decrease in activity, with the Minimum Inhibitory Concentration (MIC) increasing approximately 50-fold compared to its non-methylated counterpart. nih.gov Complete loss of activity was observed when both the pyrrole and carboxamide hydrogens were replaced with methyl groups (compound 13 ). nih.gov This suggests that these hydrogen atoms are likely involved in crucial hydrogen bonding interactions within the active site of the MmpL3 protein. nih.gov

Further SAR studies have focused on the substituents attached to the pyrrole ring and the carboxamide moiety. It has been demonstrated that the introduction of phenyl or pyridyl groups bearing electron-withdrawing substituents at the pyrrole ring can enhance anti-tuberculosis activity. nih.govacs.org For instance, compounds with a fluorophenyl group exhibited potent activity. nih.gov Conversely, a strong electron-withdrawing group like trifluoromethyl (CF3) led to a decrease in activity when compared to a phenyl-substituted compound. nih.gov

The nature of the substituent on the carboxamide nitrogen has also been shown to be a major determinant of potency. The incorporation of bulky, lipophilic groups such as adamantyl and cyclooctyl at this position has been found to significantly improve the anti-TB activity of the pyrrole-2-carboxamide scaffold. nih.gov Many of the compounds bearing these bulky substituents displayed potent activity with MIC values in the low nanomolar range. nih.gov

The following interactive data table summarizes the structure-activity relationships of a series of pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.

| Compound | R1 (Pyrrole Ring Substituent) | R2 (Carboxamide Substituent) | R3 (Pyrrole N-Substituent) | R4 (Amide N-Substituent) | MIC (µg/mL) |

| 5 | Phenyl | 2-Adamantyl | H | H | < 0.016 |

| 12 | Phenyl | 2-Adamantyl | CH3 | H | 3.7 |

| 13 | Phenyl | 2-Adamantyl | CH3 | CH3 | > 32 |

| 14 | 2-Chlorophenyl | 2-Adamantyl | H | H | 0.03 |

| 15 | 4-Chlorophenyl | 2-Adamantyl | H | H | 0.03 |

| 16 | 2-Fluorophenyl | 2-Adamantyl | H | H | < 0.016 |

| 17 | 3-Fluorophenyl | 2-Adamantyl | H | H | < 0.016 |

| 18 | 4-Fluorophenyl | 2-Adamantyl | H | H | < 0.016 |

| 19 | 4-(Trifluoromethyl)phenyl | 2-Adamantyl | H | H | 0.03 |

| 32 | 4-Fluorophenyl | 1-Adamantyl | H | H | < 0.016 |

Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov

In a different therapeutic area, derivatives of pyrrole carboxylic acids have been investigated as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. nih.gov SAR studies on these compounds have highlighted the significant impact of substituents on their inhibitory activity and selectivity. For example, the presence of an acetic acid group at the first position of the pyrrole ring was found in several potent COX-2 inhibitors. nih.gov

The following table presents data for a selection of pyrrole derivatives and their COX inhibitory activity.

| Compound | R (Substituent) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 4g | 4-Fluorophenyl | 0.12 | 0.04 |

| 4h | 4-Chlorophenyl | 0.10 | 0.03 |

| 4k | 4-Bromophenyl | 0.09 | 0.03 |

| 4l | 4-Iodophenyl | 0.08 | 0.02 |

| 5b | 4-Chlorobenzoyl | 0.05 | 0.15 |

| 5e | 4-Bromobenzoyl | 0.04 | 0.13 |

Data adapted from a study on pyrrole derivatives as COX inhibitors. nih.gov

These examples underscore the power of SAR studies in the field of medicinal chemistry. By systematically modifying the pyrrole-2-carbonyl backbone and observing the effects on biological activity, researchers can develop a deeper understanding of the pharmacophore and design more effective and selective drug candidates.

Q & A

Q. What are the standard synthetic routes for preparing pyrrole-2-carbonyl chloride, and what analytical methods validate its purity?

this compound is typically synthesized via the reaction of pyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) in dry dimethoxyethane (DME) under anhydrous conditions. Triethylamine (TEA) is added to neutralize HCl byproducts. The product is characterized using NMR (δ 6.43–7.41 ppm for pyrrole protons), IR (1690 cm⁻¹ for C=O stretching), and mass spectrometry (m/z 128.99806) . Storage at 0–6°C in airtight containers is recommended to prevent hydrolysis .

Q. How should researchers handle moisture sensitivity during reactions involving this compound?

Due to its reactivity with water, all solvents (e.g., DME, dichloromethane) must be dried over molecular sieves or distilled from sodium benzophenone ketyl. Reactions should be conducted under inert atmospheres (N₂/Ar), and reagents like TEA should be freshly distilled. Quenching excess acid chloride with cold aqueous sodium carbonate minimizes side reactions .

Q. What are the primary applications of this compound in organic synthesis?

This compound is widely used to synthesize pyrrole-containing derivatives, such as amides, esters, and polyamides. For example, it reacts with enamines to form β-ketoamide adducts (e.g., 4 and 5 in ) and undergoes dimerization in the absence of trapping agents, yielding electrophilic ketene-like intermediates . It also serves as a precursor for bioactive molecules like marine alkaloids (e.g., oroidine) via coupling with 2-aminopyrimidines .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- ¹H NMR : Distinctive pyrrole proton signals (δ 6.2–7.8 ppm) and downfield shifts for carbonyl adducts.

- IR spectroscopy : C=O stretches at 1690–1705 cm⁻¹.

- UV-Vis : Absorption bands at 280–315 nm (ε ≈ 10,000–35,000) for conjugated systems.

- Mass spectrometry : High-resolution data (e.g., m/z 274.11069 for benzalaniline adducts) confirms molecular formulas .

Q. What precautions are necessary for storing this compound?

Store under anhydrous conditions at 0–6°C in sealed, dark glass vials. Avoid prolonged exposure to light or humidity, as hydrolysis generates pyrrole-2-carboxylic acid. For long-term stability, purge containers with dry N₂ gas .

Advanced Research Questions

Q. How can researchers mitigate unexpected dimerization during reactions with this compound?

Dimerization occurs in the absence of trapping agents (e.g., enamines or amines). To suppress this, use stoichiometric trapping agents (2–3 equiv) and maintain low temperatures (0°C). For example, isobutyraldehyde dimethyl enamine traps the intermediate, yielding β-ketoamides (58% yield) instead of dimers .

Q. What strategies optimize yields in coupling reactions involving this compound?

- Activation reagents : Use EDCI/HOBt for amide bond formation to enhance coupling efficiency (e.g., 67% yield for 4-phenylpyrrole-2-carboxamides) .

- Solvent choice : Polar aprotic solvents (DMF, DCM) improve solubility and reaction homogeneity.

- Temperature control : Stepwise heating (0°C → RT → reflux) minimizes side reactions .

Q. How do electronic effects influence the reactivity of this compound in electrophilic substitutions?

Electron-withdrawing groups (e.g., nitro at the 4-position) increase electrophilicity, accelerating reactions with nucleophiles. For instance, 4-nitrothis compound forms adducts with benzalaniline in 67% yield, compared to 62% for the unsubstituted analogue. UV-Vis data (λmax 303 nm vs. 288 nm) corroborates enhanced conjugation .

Q. What computational methods support mechanistic studies of this compound reactions?

Density Functional Theory (DFT) calculations can model transition states for dimerization or nucleophilic attack. For example, the dimerization energy barrier (~20 kcal/mol) aligns with experimental observations of spontaneous dimer formation under mild conditions . Pairing computational data with kinetic studies (e.g., monitoring by ¹H NMR) validates proposed mechanisms.

Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?

Cross-validate findings using multiple techniques (e.g., HRMS + 2D NMR) and reference authentic samples. For example, conflicting melting points for indole-2-carbonyl chloride dimers (>340°C vs. literature reports) may arise from polymorphic forms or impurities. Recrystallization from DMSO/CCI₄ (1:1) ensures purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.